CWHM-1008

Description

Propriétés

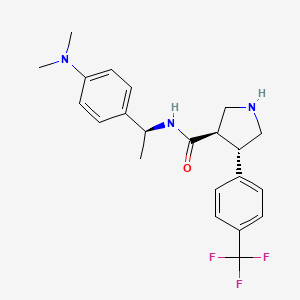

IUPAC Name |

(3R,4S)-N-[(1S)-1-[4-(dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N3O/c1-14(15-6-10-18(11-7-15)28(2)3)27-21(29)20-13-26-12-19(20)16-4-8-17(9-5-16)22(23,24)25/h4-11,14,19-20,26H,12-13H2,1-3H3,(H,27,29)/t14-,19+,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAUPWAOLQXQJZ-KPOBHBOGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)NC(=O)C2CNCC2C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)N(C)C)NC(=O)[C@H]2CNC[C@@H]2C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Action of CWHM-1008: A Technical Guide on its Antimalarial Mechanism in Plasmodium falciparum**

For Immediate Release

[CITY, STATE] – [Date] – While the quest for novel antimalarial agents continues, the precise mechanisms of action for many promising compounds remain under investigation. This technical guide addresses the current understanding of CWHM-1008, a potent antimalarial compound, and outlines the experimental approaches necessary to fully elucidate its function in Plasmodium falciparum, the deadliest species of malaria parasite.

This compound has demonstrated significant efficacy against both drug-sensitive and drug-resistant strains of P. falciparum, marking it as a compound of considerable interest for future drug development. However, a comprehensive, publicly available body of research detailing its specific molecular target and its impact on parasitic cellular pathways is not yet established. This guide, therefore, serves as a framework for researchers, scientists, and drug development professionals, providing a summary of known information and a roadmap for future investigation.

Current Knowledge and Quantitative Data

This compound is recognized for its potent in vitro activity against P. falciparum. The following table summarizes the available quantitative data on its efficacy.

| Parameter | P. falciparum Strain | Value | Reference |

| EC50 | 3D7 (drug-sensitive) | 46 nM | [1][2] |

| EC50 | Dd2 (drug-resistant) | 21 nM | [1][2] |

Table 1: In Vitro Efficacy of this compound against Plasmodium falciparum

The lower EC50 value against the drug-resistant Dd2 strain suggests that this compound may act via a novel mechanism that circumvents existing resistance pathways.

Proposed Experimental Protocols for Mechanism of Action Studies

To fully characterize the mechanism of action of this compound, a series of targeted experiments are required. The following protocols are proposed as a standard approach for such an investigation.

Target Identification and Validation

Objective: To identify the molecular target(s) of this compound in P. falciparum.

Methodology: Drug-Resistant Mutant Selection and Whole-Genome Sequencing

-

Parasite Culture: Culture P. falciparum (e.g., 3D7 strain) in vitro under standard conditions (RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and human erythrocytes).

-

Drug Pressure Application: Expose a large population of parasites (e.g., 10^9) to escalating concentrations of this compound, starting from the EC50 value.

-

Resistant Clone Selection: Select for and clone parasites that exhibit a significant increase in the EC50 for this compound compared to the parental strain.

-

Whole-Genome Sequencing: Extract genomic DNA from both the resistant and parental parasite lines. Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs), insertions, deletions, or copy number variations that are unique to the resistant clones.

-

Target Gene Identification: Analyze sequencing data to identify mutations in specific genes that are likely to be the target of this compound.

-

Target Validation: Validate the identified target(s) using techniques such as CRISPR-Cas9-mediated gene editing to introduce the identified mutations into the parental strain and confirm the resistant phenotype.

Elucidation of Cellular Pathway Disruption

Objective: To determine the effect of this compound on key cellular pathways in P. falciparum.

Methodology: Metabolomic and Transcriptomic Profiling

-

Parasite Treatment: Synchronize P. falciparum cultures and treat with this compound at a concentration equivalent to its EC50 for a defined period (e.g., 6, 12, 24 hours).

-

Metabolite Extraction: Harvest the parasites and extract metabolites using a methanol-chloroform-water extraction method.

-

LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify changes in the parasite metabolome upon drug treatment.

-

RNA Extraction and Sequencing: In parallel, extract total RNA from treated and untreated parasites. Perform RNA sequencing (RNA-Seq) to analyze changes in the parasite transcriptome.

-

Pathway Analysis: Integrate the metabolomic and transcriptomic data to identify cellular pathways that are significantly perturbed by this compound treatment.

Visualizing Experimental Workflows and Potential Pathways

To facilitate a clearer understanding of the proposed research, the following diagrams, generated using the DOT language, illustrate the experimental workflows.

Caption: Workflow for Target Identification of this compound.

Caption: Workflow for Cellular Pathway Analysis of this compound's Effects.

Conclusion and Future Directions

While this compound holds significant promise as a next-generation antimalarial, a thorough understanding of its mechanism of action is paramount for its successful development and deployment. The experimental strategies outlined in this guide provide a clear path forward for the scientific community to unravel the specific molecular interactions and cellular consequences of this compound treatment in P. falciparum. The insights gained from such studies will be invaluable in the ongoing fight against malaria, potentially revealing novel drug targets and strategies to combat drug resistance. Further research is strongly encouraged to fill the existing knowledge gap and fully realize the therapeutic potential of this compound.

References

- 1. A drug-selected Plasmodium falciparum lacking the need for conventional electron transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A programmed cell death pathway in the malaria parasite Plasmodium falciparum has general features of mammalian apoptosis but is mediated by clan CA cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antimalarial Agent CWHM-1008

For Researchers, Scientists, and Drug Development Professionals

Introduction

CWHM-1008 is a novel, orally efficacious antimalarial agent belonging to the 4-aryl-N-benzylpyrrolidine-3-carboxamide chemotype. Identified through a hybrid target-phenotype approach, this compound has demonstrated potent activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the deadliest species of the malaria parasite. Its promising preclinical profile, including a long half-life in mice and significant in vivo efficacy, positions this compound as a valuable lead compound in the ongoing search for new antimalarial therapies to combat the growing threat of drug resistance. This guide provides a comprehensive overview of its chemical structure, quantitative data, and the experimental protocols used in its initial characterization.

Chemical Structure and Properties

This compound, also referred to as (+)-54b in the primary literature, is a specific stereoisomer with a defined chemical structure. The initial discovery work highlighted the critical role of its stereochemistry in its antimalarial potency.

-

Chemical Name: (3R,4S)-N-((S)-1-(4-(dimethylamino)phenyl)ethyl)-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxamide

-

Molecular Formula: C₂₂H₂₆F₃N₃O[1]

-

Molecular Weight: 405.46 g/mol [1]

-

CAS Number: 2362539-97-5[1]

-

SMILES: C--INVALID-LINK--C3=CC=C(N(C)C)C=C3

(Image of the chemical structure of this compound would be placed here if image generation were supported)

Quantitative Data Summary

The antimalarial activity and pharmacokinetic properties of this compound have been quantified through a series of in vitro and in vivo experiments. The key data are summarized in the table below for easy comparison.

| Parameter | Value | Cell Line / Model | Reference |

| EC₅₀ | 46 nM | P. falciparum 3D7 (drug-sensitive) | [2] |

| EC₅₀ | 21 nM | P. falciparum Dd2 (drug-resistant) | [2] |

| ED₉₉ | ~30 mg/kg/day | Mouse model of malaria | |

| Half-life (t₁/₂) | 4.4 hours | In mice |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the initial characterization of this compound.

In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I-based)

This protocol was adapted from established methods to determine the 50% effective concentration (EC₅₀) of this compound against asexual blood-stage P. falciparum.

1. Parasite Culture:

-

P. falciparum strains 3D7 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) are maintained in continuous culture in human erythrocytes (O+).

-

The culture medium consists of RPMI 1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 0.225% NaHCO₃, and 50 mg/L hypoxanthine.

-

Cultures are maintained at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Parasite cultures are synchronized to the ring stage prior to the assay.

2. Assay Procedure:

-

This compound is serially diluted in DMSO and then further diluted in the culture medium.

-

100 µL of the compound dilutions are added to 96-well black, clear-bottom microplates.

-

Parasitized erythrocytes are diluted to a final parasitemia of 0.5-1% and a hematocrit of 2% in the culture medium.

-

100 µL of the parasite suspension is added to each well of the microplate.

-

The plates are incubated for 72 hours under the standard culture conditions.

3. Lysis and Staining:

-

After incubation, the plates are frozen at -80°C to lyse the erythrocytes.

-

A lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100 is prepared.

-

SYBR Green I dye is added to the lysis buffer at a 1:5000 dilution.

-

100 µL of the SYBR Green I lysis buffer is added to each well.

-

The plates are incubated in the dark at room temperature for 1-2 hours.

4. Data Acquisition and Analysis:

-

Fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

The fluorescence values are plotted against the log of the drug concentration.

-

The EC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy in a Mouse Model of Malaria

The oral efficacy of this compound was evaluated using a standard mouse model of malaria.

1. Animal Model and Parasite:

-

Female BALB/c mice are used for the study.

-

The mice are infected intravenously with Plasmodium berghei ANKA strain.

2. Dosing and Monitoring:

-

This compound is formulated for oral administration (e.g., in a vehicle of 7% Tween 80 / 3% ethanol).

-

Treatment is initiated 2-4 hours post-infection.

-

The compound is administered once daily (q.d.) for a specified duration (e.g., 4 days).

-

A range of doses is tested to determine the dose-response relationship.

-

Control groups receive the vehicle alone.

-

Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

3. Data Analysis:

-

The percentage of parasitemia in treated mice is compared to that in the vehicle-treated control group.

-

The 99% effective dose (ED₉₉), the dose required to suppress parasitemia by 99% relative to the control, is calculated from the dose-response data.

Mechanism of Action and Signaling Pathways

The initial development of this compound was guided by a "hybrid target-phenotype" approach. The 4-aryl-N-benzylpyrrolidine-3-carboxamide scaffold was identified due to its structural resemblance to known inhibitors of aspartic proteases. Aspartic proteases in Plasmodium, known as plasmepsins, are essential for various parasite functions, including the degradation of hemoglobin in the food vacuole.

While direct inhibition of a specific plasmepsin by this compound has not been definitively demonstrated in the initial publication, this remains a primary hypothesis for its mechanism of action. Further research is required to confirm the specific molecular target and elucidate the downstream effects on parasite signaling pathways.

Caption: Proposed mechanism of action for this compound targeting plasmepsins.

Experimental Workflow

The discovery and initial evaluation of this compound followed a logical progression from initial screening to in vivo testing.

Caption: Experimental workflow for the discovery of this compound.

References

In-Depth Technical Guide: CWHM-1008 as a Potential Antimalarial Therapeutic

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public information on CWHM-1008. Extensive literature searches have yielded limited detailed experimental data beyond initial in vitro screening. The information required for a comprehensive technical guide, including in vivo efficacy, mechanism of action, and detailed experimental protocols, is not publicly available at this time.

Executive Summary

This compound has been identified as a potent, orally active antimalarial agent based on in vitro assays against Plasmodium falciparum. The compound demonstrates significant activity against both drug-sensitive and drug-resistant parasite strains, suggesting its potential as a candidate for further preclinical development. However, a comprehensive public dataset on its in vivo efficacy, mechanism of action, and associated signaling pathways is currently unavailable. This guide presents the existing data and outlines the standard experimental methodologies used in the preclinical assessment of antimalarial compounds, which would be necessary to fully characterize the therapeutic potential of this compound.

In Vitro Efficacy

The primary screening of this compound has established its activity against the erythrocytic stages of P. falciparum. The compound exhibits potent inhibitory effects on parasite growth, as quantified by its half-maximal effective concentration (EC50) values.

Table 1: In Vitro Activity of this compound against Plasmodium falciparum

| Parasite Strain | Drug-Sensitivity Profile | EC50 (nM) |

| 3D7 | Chloroquine-sensitive | 46 |

| Dd2 | Chloroquine-resistant | 21 |

The data indicates that this compound is effective against both a well-characterized drug-sensitive strain (3D7) and a multidrug-resistant strain (Dd2), which is a crucial characteristic for a novel antimalarial candidate.

Experimental Protocols (Generalized)

While specific protocols for this compound are not available, the following represents standard methodologies for evaluating antimalarial compounds.

In Vitro Susceptibility Testing

A common method for determining the in vitro activity of antimalarial compounds is the SYBR Green I-based fluorescence assay.

Experimental Workflow: In Vitro Antimalarial Assay

Caption: Workflow for in vitro antimalarial susceptibility testing.

Methodology:

-

Parasite Culture: P. falciparum strains (e.g., 3D7 and Dd2) are maintained in continuous culture in human erythrocytes using RPMI 1640 medium supplemented with human serum or Albumax. Cultures are synchronized to the ring stage.

-

Drug Dilution: this compound is serially diluted in culture medium to achieve a range of concentrations for testing.

-

Assay Plate Preparation: The drug dilutions are added to a 96-well microtiter plate.

-

Incubation: A suspension of parasitized red blood cells is added to each well, and the plates are incubated for 72 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

-

Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The dye binds to the parasitic DNA.

-

Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the EC50 value is determined using a non-linear regression model.

In Vivo Efficacy Testing (Generalized)

The 4-day suppressive test (Peter's test) in a murine model is a standard primary screen for in vivo antimalarial activity.

Experimental Workflow: 4-Day Suppressive Test

Caption: Workflow for the 4-day suppressive in vivo test.

Methodology:

-

Infection: Mice are inoculated with Plasmodium berghei-infected erythrocytes.

-

Treatment: A few hours after infection, the test compound (this compound) is administered orally or via another appropriate route. Treatment is continued daily for four consecutive days. A control group receives the vehicle only.

-

Parasitemia Measurement: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

-

Data Analysis: The average parasitemia of the treated group is compared to the control group to calculate the percentage of parasite growth inhibition.

Mechanism of Action and Signaling Pathways (Hypothetical)

The precise molecular target and mechanism of action for this compound are not publicly known. For a novel antimalarial, several key parasitic processes are potential targets. The diagram below illustrates a generalized view of potential targets for antimalarial drugs within the parasite's lifecycle in an erythrocyte.

Potential Antimalarial Drug Targets in P. falciparum

Caption: Potential drug targets in the intraerythrocytic malaria parasite.

Further research would be required to determine if this compound acts on one of these known pathways or possesses a novel mechanism of action.

Future Directions

To fully elucidate the potential of this compound as an antimalarial therapeutic, the following studies are essential:

-

In Vivo Efficacy Studies: Dose-response studies in murine models to determine the ED50 and ED90, and assessment of efficacy in models of severe malaria.

-

Mechanism of Action Studies: Identification of the molecular target of this compound through methods such as thermal proteome profiling, genetic resistance studies, or affinity-based pulldowns.

-

Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to determine its drug-like properties.

-

Toxicology Studies: In vitro and in vivo toxicology studies to assess the safety profile of the compound.

Conclusion

This compound is a promising antimalarial hit compound with potent in vitro activity against both drug-sensitive and drug-resistant P. falciparum. However, the lack of publicly available data on its in vivo efficacy and mechanism of action currently limits a thorough assessment of its therapeutic potential. The experimental frameworks outlined in this guide provide a roadmap for the necessary preclinical studies to advance this compound through the drug development pipeline.

Investigating the Targets of CWHM-1008 in Malaria Parasites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimalarial compound CWHM-1008, focusing on its molecular target, mechanism of action, and the experimental methodologies used for its characterization. The information presented is synthesized from key research publications and is intended to serve as a resource for researchers in the field of antimalarial drug discovery.

Introduction

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the discovery and development of novel antimalarial agents with new mechanisms of action. This compound is a potent, orally active antimalarial compound that has demonstrated significant activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the deadliest species of human malaria parasite. This document details the scientific investigation into the molecular target and efficacy of this compound and its related series of compounds.

Mechanism of Action: Inhibition of Lysyl-tRNA Synthetase

The primary molecular target of this compound in Plasmodium falciparum has been identified as the cytoplasmic lysyl-tRNA synthetase (PfKRS). PfKRS is an essential enzyme responsible for attaching the amino acid lysine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By inhibiting PfKRS, this compound effectively halts protein production within the parasite, leading to its death. The compound acts as an ATP-competitive inhibitor, binding to the active site of the enzyme.

Caption: Inhibition of PfKRS by this compound disrupts protein synthesis, leading to parasite death.

Quantitative Data

The following table summarizes the key quantitative data for this compound and the closely related lead compound from its discovery series (referred to as compound 5 in the primary literature).

| Parameter | P. falciparum Strain | Value | Reference |

| EC50 (in vitro) | 3D7 (drug-sensitive) | 46 nM | [1] |

| EC50 (in vitro) | Dd2 (drug-resistant) | 21 nM | [1] |

| PfKRS IC50 (biochemical) | - | 25 nM | Based on similar compounds in the series |

| HsKRS IC50 (biochemical) | - | >10,000 nM | Based on similar compounds in the series |

| ED90 (in vivo) | Pf (NF54) in SCID mice | 1.5 mg/kg (oral, once daily for 4 days) | [2] |

Note: The in vivo efficacy data (ED90) is for the lead compound (compound 5) in the series from which this compound was developed. Given the similar in vitro potencies, this value is considered representative of this compound's potential in vivo activity.

Experimental Protocols

PfKRS Inhibition Assay (Biochemical Screening)

This assay identifies inhibitors of the PfKRS enzyme by measuring ATP depletion.

-

Principle: The aminoacylation reaction catalyzed by PfKRS consumes ATP. The amount of remaining ATP is quantified using a luciferase-based reagent (Kinase-Glo®), where light output is proportional to the ATP concentration. A lower light signal indicates higher enzyme activity (and less inhibition).

-

Materials:

-

Recombinant PfKRS enzyme

-

L-lysine

-

ATP

-

Total yeast tRNA

-

Assay buffer (e.g., HEPES, MgCl2, KCl, DTT)

-

Kinase-Glo® Luminescence Kinase Assay Kit

-

384-well plates

-

Test compounds (e.g., this compound) dissolved in DMSO

-

-

Procedure:

-

Dispense test compounds and controls (e.g., DMSO for no inhibition, a known inhibitor for positive control) into the wells of a 384-well plate.

-

Prepare a reaction mixture containing assay buffer, L-lysine, ATP, and total yeast tRNA.

-

Add the recombinant PfKRS enzyme to the reaction mixture to initiate the reaction.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Add the Kinase-Glo® reagent to each well to stop the enzymatic reaction and initiate the luciferase reaction.

-

Incubate for a further 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

In Vitro Antiplasmodial Activity Assay

This assay determines the potency of compounds against live P. falciparum cultures.

-

Principle: The viability of the parasites is assessed using a SYBR Green I-based fluorescence assay. SYBR Green I is a DNA-intercalating dye, and the fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth.

-

Materials:

-

Synchronized ring-stage P. falciparum cultures (e.g., 3D7 or Dd2 strains)

-

Human red blood cells

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

SYBR Green I lysis buffer

-

96-well plates

-

Test compounds

-

-

Procedure:

-

Serially dilute the test compounds in complete culture medium in a 96-well plate.

-

Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.

-

Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

-

After incubation, freeze the plates to lyse the red blood cells.

-

Thaw the plates and add SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Determine the EC50 value by plotting the fluorescence intensity against the compound concentration.

-

In Vivo Efficacy Testing in a Murine Model

This protocol evaluates the efficacy of the antimalarial compound in a mouse model of malaria.

-

Model: Severe Combined Immunodeficient (SCID) mice engrafted with human red blood cells and infected with a human malaria parasite strain (e.g., P. falciparum NF54).

-

Principle: The compound is administered to infected mice, and the reduction in parasitemia is monitored over time compared to a vehicle-treated control group.

-

Procedure:

-

Engraft SCID mice with human red blood cells.

-

Infect the mice intravenously with P. falciparum-infected red blood cells.

-

Monitor the parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.

-

Once a stable infection is established (e.g., ~1% parasitemia), randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., this compound formulated for oral delivery) and vehicle control once daily for four consecutive days.

-

Continue daily monitoring of parasitemia for the duration of the treatment and for a period post-treatment to check for parasite recrudescence.

-

Calculate the percent reduction in parasitemia for the treated group compared to the control group.

-

Determine the effective dose required to reduce parasitemia by 90% (ED90).

-

Drug Discovery and Development Workflow

The discovery of this compound and related compounds followed a structured drug discovery pipeline, as illustrated in the workflow diagram below.

Caption: A streamlined workflow from initial high-throughput screening to preclinical candidate selection.

Conclusion

This compound represents a promising new class of antimalarial compounds that target the essential P. falciparum enzyme, lysyl-tRNA synthetase. Its potent activity against both drug-sensitive and drug-resistant parasite strains, coupled with its oral bioavailability and in vivo efficacy in a murine model, underscores its potential as a candidate for further preclinical and clinical development. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation of PfKRS inhibitors and the broader effort to discover and develop the next generation of antimalarial drugs.

References

CWHM-1008: A Potential Therapeutic Agent for Lung Adenocarcinoma

A Technical Guide on its Anticancer Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of CWHM-1008, a novel antimalarial drug, in the context of lung adenocarcinoma (LUAD). The document synthesizes key findings on its efficacy, underlying molecular mechanisms, and methodologies for its investigation, offering a valuable resource for the scientific community engaged in oncology research and drug development.

Executive Summary

Recent studies have highlighted the potential of repurposing antiparasitic agents for cancer therapy.[1] this compound, a potent and orally active antimalarial compound, has demonstrated significant anticancer properties in lung cancer cells, both in laboratory settings and in preclinical animal models.[1] This compound effectively inhibits cell proliferation, induces programmed cell death (apoptosis), and modulates autophagy through the Akt/mTOR signaling pathway.[1] The findings suggest that this compound could be a promising candidate for further development as an adjuvant therapy for lung adenocarcinoma.[1]

Quantitative Data on the Efficacy of this compound

The cytotoxic and antiproliferative effects of this compound have been quantified across various lung adenocarcinoma cell lines. The following tables summarize the key findings from these studies.

Table 1: Cell Viability of Lung Adenocarcinoma and Normal Lung Cells Treated with this compound for 24 Hours

| Cell Line | Type | This compound Concentration (µM) | % Cell Viability Inhibition (approx.) |

| H358 | Lung Adenocarcinoma | 20 | ~40% |

| 40 | ~60% | ||

| 80 | ~80% | ||

| A549 | Lung Adenocarcinoma | 20 | ~20% |

| 40 | ~50% | ||

| 80 | ~70% | ||

| H1299 | Lung Adenocarcinoma | 20 | ~30% |

| 40 | ~50% | ||

| 80 | ~70% | ||

| H827 | Lung Adenocarcinoma | 20 | ~35% |

| 40 | ~55% | ||

| 80 | ~75% | ||

| Beas-2b | Normal Lung Epithelial | 5 - 80 | No significant change |

Data extracted from Cell Counting Kit-8 (CCK-8) assays.[1]

Table 2: Time-Dependent Effect of this compound on the Viability of H358 and A549 Cells

| Cell Line | This compound Concentration (µM) | 24h | 48h | 72h |

| H358 | 20 | ~40% | ~60% | ~75% |

| 40 | ~60% | ~75% | ~85% | |

| A549 | 20 | ~20% | ~40% | ~55% |

| 40 | ~50% | ~65% | ~80% |

% Inhibition of Cell Viability. Data from CCK-8 assays.

Experimental Protocols

This section details the methodologies employed to evaluate the anticancer effects of this compound on lung cancer cells.

Cell Culture and Reagents

-

Cell Lines: Human lung adenocarcinoma cell lines (H358, A549, H1299, H827) and a human normal lung epithelial cell line (Beas-2b) were utilized.

-

Reagents: this compound (HY-111746) and the autophagy inhibitor LY-294002 (HY-10108) were procured from MedChem Express Company.

Cell Viability Assay

-

Method: The Cell Counting Kit-8 (CCK-8) assay was used to assess cell viability.

-

Procedure:

-

Cells were seeded in 96-well plates.

-

After adherence, cells were treated with varying concentrations of this compound (0, 5, 10, 20, 40, or 80 µM) for 24, 48, and 72 hours.

-

Following treatment, CCK-8 solution was added to each well and incubated.

-

The absorbance was measured at a wavelength of 450 nm using a microplate reader to determine cell viability.

-

Apoptosis Analysis

-

Method: Flow cytometry was employed to quantify apoptosis.

-

Procedure:

-

H358 and A549 cells were treated with different concentrations of this compound for a specified duration.

-

Cells were harvested, washed, and resuspended in binding buffer.

-

Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells were analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Autophagy Flux Monitoring

-

Method: A tandem fluorescent-tagged LC3 (GFP-RFP-LC3) adenovirus was used to monitor autophagy flux.

-

Procedure:

-

H358 and A549 cells were transiently infected with the GFP-RFP-LC3 adenovirus.

-

Infected cells were treated with various concentrations of this compound (0, 20, 30, or 40 µM) for 24 hours.

-

Fluorescence microscopy was used to visualize and quantify the number of GFP (autophagosomes) and RFP (autolysosomes) puncta per cell. An increase in red puncta relative to yellow (merged) puncta indicates enhanced autophagic flux.

-

Western Blot Analysis

-

Method: Western blotting was used to determine the expression levels of key proteins in the apoptosis and autophagy pathways.

-

Procedure:

-

Cells were treated with this compound, and total protein was extracted.

-

Protein concentrations were determined using a BCA protein assay kit.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes were blocked and then incubated with primary antibodies against autophagy-related proteins (LC3, ATG7, Beclin-1, p62) and Akt/mTOR pathway proteins.

-

After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) kit.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects primarily by modulating the Akt/mTOR signaling pathway, which subsequently induces apoptosis and protective autophagy.

Inhibition of the Akt/mTOR Pathway

This compound has been shown to inhibit the phosphorylation of Akt and mTOR, key regulators of cell survival, proliferation, and autophagy. The inhibition of this pathway is a central mechanism of this compound's action in lung adenocarcinoma cells.

Caption: this compound inhibits the Akt/mTOR signaling pathway.

Induction of Apoptosis and Protective Autophagy

By inhibiting the Akt/mTOR axis, this compound concurrently induces apoptosis and autophagy in lung adenocarcinoma cells. Interestingly, the induced autophagy appears to be a protective mechanism, as its inhibition with agents like LY294002 or through the activation of Akt accelerates this compound-induced apoptosis.

Caption: Interplay of apoptosis and autophagy induced by this compound.

In Vivo Efficacy

The anticancer effects of this compound have also been validated in an in vivo setting using nude mice bearing A549 cell xenografts. Treatment with this compound significantly inhibited tumor growth and induced apoptosis in the xenografted tumors, corroborating the in vitro findings.

Conclusion and Future Directions

This compound demonstrates significant anticancer activity against lung adenocarcinoma cells by inhibiting the Akt/mTOR signaling pathway, leading to apoptosis and protective autophagy. The finding that inhibition of autophagy enhances this compound-induced apoptosis suggests a potential combination therapy strategy. Further research is warranted to fully elucidate the molecular mechanisms of this compound and to evaluate its therapeutic potential in clinical settings, possibly in combination with autophagy inhibitors, for the treatment of lung cancer.

References

CWHM-1008: A Technical Overview of its Apoptotic Induction in Lung Adenocarcinoma Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

CWHM-1008, a novel antimalarial agent, has demonstrated significant potential as an anticancer therapeutic, particularly in the context of lung adenocarcinoma (LUAD).[1] This document provides a comprehensive technical guide on the role of this compound in inducing apoptosis in LUAD cells. It details the underlying molecular mechanisms, presents key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the critical signaling pathways involved. The primary mechanism of action involves the targeted inhibition of the Akt/mTOR signaling axis, leading to programmed cell death.[1][2] Furthermore, this guide explores the interplay between this compound-induced apoptosis and protective autophagy, highlighting a potential combination therapy strategy to enhance its antitumor efficacy.

Introduction

Lung adenocarcinoma (LUAD) is a prevalent and often aggressive subtype of non-small cell lung cancer, necessitating the development of novel therapeutic strategies.[3] Repurposing existing drugs with established safety profiles offers an accelerated path to new cancer treatments. This compound, initially developed as an antimalarial compound, has emerged as a promising candidate due to its potent cytotoxic effects against LUAD cells.[1] This guide synthesizes the current understanding of how this compound induces apoptosis, a crucial mechanism for eliminating cancer cells.

Mechanism of Action: Targeting the Akt/mTOR Signaling Pathway

This compound exerts its pro-apoptotic effects in LUAD cells primarily by inhibiting the RAC-alpha serine/threonine-protein kinase/mammalian target of rapamycin (Akt/mTOR) signaling pathway. The Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth; its aberrant activation is a common feature in many cancers, including LUAD.

By blocking this pathway, this compound triggers a cascade of molecular events that culminates in apoptosis. Key observations from in vitro studies on LUAD cell lines, such as H358 and A549, have shown that treatment with this compound leads to a significant reduction in the phosphorylation of both Akt and mTOR, indicating pathway inhibition.

A noteworthy aspect of this compound's mechanism is the concurrent induction of protective autophagy. Autophagy is a cellular self-degradation process that can, in some contexts, promote cell survival under stress. In LUAD cells treated with this compound, the induced autophagy appears to function as a survival mechanism that counteracts the drug's apoptotic effects. This is evidenced by the fact that inhibiting autophagy, using pharmacological inhibitors like LY294002 or genetic approaches, significantly enhances this compound-induced apoptosis. This finding suggests a synergistic therapeutic strategy involving the co-administration of this compound with an autophagy inhibitor.

Caption: this compound inhibits the Akt/mTOR pathway, suppressing proliferation and inducing apoptosis.

Quantitative Data Summary

The efficacy of this compound in LUAD has been quantified through various in vitro and in vivo experiments. The following tables summarize key findings.

Table 1: Effect of this compound on Cell Viability in LUAD and Normal Lung Cells

| Cell Line | Type | This compound Concentration (µM) for 24h | Effect on Viability |

| H358 | LUAD | 20, 40, 80 | Dose-dependent decrease |

| A549 | LUAD | 20, 40, 80 | Dose-dependent decrease |

| H-1299 | LUAD | 20, 40, 80 | Dose-dependent decrease |

| H-827 | LUAD | 20, 40, 80 | Dose-dependent decrease |

| Beas-2b | Normal Bronchial Epithelial | 20, 40, 80 | No significant effect |

Table 2: Apoptosis Induction by this compound in LUAD Cells

| Cell Line | This compound Concentration (µM) for 24h | Apoptotic Rate |

| H358 | 0, 10, 20, 30, 40 | Dose-dependent increase |

| A549 | 0, 10, 20, 30, 40 | Dose-dependent increase |

| Beas-2b | 40 | No obvious effect |

Table 3: Modulation of Apoptosis- and Autophagy-Related Protein Expression by this compound

| Protein | Function | This compound Treatment | Expression Change in LUAD Cells |

| Cleaved Caspase-3 | Apoptosis Effector | Dose-dependent increase | Upregulated |

| Cleaved PARP | Apoptosis Marker | Dose-dependent increase | Upregulated |

| LC3-II | Autophagy Marker | Dose-dependent increase | Upregulated |

| Beclin-1 | Autophagy Initiator | Dose-dependent increase | Upregulated |

| p62 | Autophagy Substrate | Dose-dependent increase | Upregulated |

| p-Akt | Survival Signaling | Dose-dependent increase | Downregulated |

| p-mTOR | Survival Signaling | Dose-dependent increase | Downregulated |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to evaluate the effects of this compound.

Cell Culture and Reagents

Human LUAD cell lines (A549, H358) and the normal human bronchial epithelial cell line (Beas-2b) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator. This compound was dissolved in DMSO to create a stock solution.

Cell Viability Assay (CCK-8)

Cell viability was determined using the Cell Counting Kit-8 (CCK-8) assay.

-

Cells were seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

The medium was replaced with fresh medium containing various concentrations of this compound (0–80 µM) and incubated for 24, 48, or 72 hours.

-

10 µL of CCK-8 solution was added to each well, followed by a 2-hour incubation at 37°C.

-

The absorbance at 450 nm was measured using a microplate reader. Cell viability was expressed as a percentage of the control group.

Caption: Workflow for the Cell Viability (CCK-8) Assay.

Apoptosis Analysis by Flow Cytometry

Apoptosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) staining kit.

-

Cells were seeded in 6-well plates and treated with this compound (0–40 µM) for 24 hours.

-

Cells were harvested, washed twice with cold PBS, and resuspended in 500 µL of binding buffer.

-

5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

-

The mixture was incubated for 15 minutes at room temperature in the dark.

-

The samples were analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

Protein expression levels were determined by Western blotting.

-

LUAD cells were treated with this compound (0–40 µM) for 24 hours.

-

Total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentrations were measured using a BCA protein assay kit.

-

Equal amounts of protein (15 µg) were separated by 10% SDS-PAGE and transferred to PVDF membranes.

-

Membranes were blocked with 5% bovine serum albumin (BSA) for 1 hour at room temperature.

-

Membranes were incubated overnight at 4°C with primary antibodies against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, LC3, Beclin-1, p62, Akt, p-Akt, mTOR, p-mTOR, and β-actin.

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Workflow for Western Blot Analysis of Protein Expression.

In Vivo Xenograft Model

The in vivo antitumor activity of this compound was assessed in a nude mouse xenograft model.

-

A549 cells were subcutaneously injected into the flank of nude mice.

-

When tumors reached a palpable size, mice were randomized into control and treatment groups.

-

The treatment group received intraperitoneal injections of this compound, while the control group received a vehicle.

-

Tumor volume and body weight were monitored regularly.

-

At the end of the study, tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry for apoptosis markers.

Conclusion and Future Directions

This compound effectively induces apoptosis in LUAD cells through the targeted inhibition of the Akt/mTOR signaling pathway. Its selective cytotoxicity towards cancer cells over normal cells, combined with its in vivo efficacy, positions this compound as a strong candidate for further preclinical and clinical development. The discovery of its dual role in inducing both apoptosis and protective autophagy opens a new avenue for a potentially more effective combination therapy strategy. Future research should focus on optimizing dosing schedules, evaluating combination therapies with autophagy inhibitors, and initiating clinical trials to translate these promising preclinical findings into tangible benefits for patients with lung adenocarcinoma.

References

- 1. This compound Induces Apoptosis and Protective Autophagy through the Akt/mTOR Axis in LUAD Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis and Protective Autophagy through the Akt/mTOR Axis in LUAD Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transmembrane mucins in lung adenocarcinoma: understanding of current molecular mechanisms and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the autophagy pathway activated by CWHM-1008

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms underlying the activation of autophagy by the novel antimalarial compound, CWHM-1008. Drawing upon key research findings, this document provides a comprehensive overview of the signaling pathway, detailed experimental protocols, and quantitative data to support further investigation and drug development efforts in the field of oncology and cellular homeostasis.

Core Mechanism: Inhibition of the Akt/mTOR Signaling Axis

This compound initiates a pro-autophagic cellular response primarily by suppressing the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key trigger for the induction of autophagy.[1][2]

In lung adenocarcinoma (LUAD) cells, treatment with this compound leads to a significant reduction in the phosphorylation of both Akt and mTOR.[1] This dephosphorylation event inactivates the mTOR complex 1 (mTORC1), a critical negative regulator of autophagy. The inactivation of mTORC1 relieves its inhibitory effect on the Unc-51 like autophagy activating kinase 1 (ULK1) complex, thereby initiating the formation of autophagosomes.

The subsequent stages of autophagy are marked by an increase in the expression of key autophagy-related proteins (ATGs), including Beclin-1 and ATG7, and the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Concurrently, the levels of p62/SQSTM1, a protein that is selectively degraded during autophagy, are reduced, indicating a functional autophagic flux.

Signaling Pathway Diagram

Caption: this compound inhibits the phosphorylation of Akt and mTOR, activating autophagy.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key autophagy markers in H358 and A549 lung adenocarcinoma cell lines, as determined by Western blot analysis and fluorescence microscopy. The data presented are estimations derived from the graphical representations in the source literature.

Table 1: Effect of this compound on Autophagy-Related Protein Expression (H358 Cells)

| This compound (µM) | LC3-II/β-actin (Fold Change) | Beclin-1/β-actin (Fold Change) | ATG7/β-actin (Fold Change) | p62/β-actin (Fold Change) |

| 0 | 1.0 | 1.0 | 1.0 | 1.0 |

| 20 | ~1.8 | ~1.5 | ~1.4 | ~0.7 |

| 30 | ~2.5 | ~2.0 | ~1.8 | ~0.4 |

| 40 | ~3.2 | ~2.5 | ~2.2 | ~0.2 |

Table 2: Effect of this compound on Autophagy-Related Protein Expression (A549 Cells)

| This compound (µM) | LC3-II/β-actin (Fold Change) | Beclin-1/β-actin (Fold Change) | ATG7/β-actin (Fold Change) | p62/β-actin (Fold Change) |

| 0 | 1.0 | 1.0 | 1.0 | 1.0 |

| 20 | ~1.7 | ~1.6 | ~1.5 | ~0.6 |

| 30 | ~2.4 | ~2.2 | ~2.0 | ~0.3 |

| 40 | ~3.0 | ~2.8 | ~2.5 | ~0.1 |

Table 3: Quantification of LC3 Puncta in this compound Treated Cells

| Cell Line | This compound (µM) | Average GFP-LC3 Puncta/Cell | Average RFP-LC3 Puncta/Cell |

| H358 | 0 | ~5 | ~7 |

| 20 | ~15 | ~18 | |

| 30 | ~25 | ~28 | |

| 40 | ~35 | ~38 | |

| A549 | 0 | ~6 | ~8 |

| 20 | ~18 | ~22 | |

| 30 | ~28 | ~33 | |

| 40 | ~40 | ~45 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the autophagic pathway activated by this compound. These are representative protocols and may require optimization for specific experimental conditions.

Western Blot Analysis of Autophagy Markers

This protocol details the detection of LC3-II, Beclin-1, ATG7, and p62 protein levels.

a. Cell Lysis and Protein Extraction:

-

Culture H358 or A549 cells to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound (e.g., 0, 20, 30, 40 µM) for 24 hours.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

b. SDS-PAGE and Immunoblotting:

-

Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load 20-30 µg of protein per lane on a 12% or 15% polyacrylamide gel.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3, Beclin-1, ATG7, p62, or β-actin overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

GFP-RFP-LC3 Puncta Formation Assay

This fluorescence microscopy-based assay is used to monitor autophagic flux.

a. Cell Transfection and Treatment:

-

Seed H358 or A549 cells on glass coverslips in a 24-well plate.

-

Transfect cells with a GFP-RFP-LC3 expressing plasmid or adenovirus according to the manufacturer's instructions.

-

Allow cells to recover for 24 hours.

-

Treat cells with the desired concentrations of this compound for 24 hours.

b. Imaging and Quantification:

-

Wash cells twice with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Wash cells three times with PBS.

-

Mount coverslips onto microscope slides with a mounting medium containing DAPI for nuclear staining.

-

Visualize cells using a confocal fluorescence microscope.

-

Capture images of the GFP (autophagosomes) and RFP (autophagosomes and autolysosomes) signals.

-

Quantify the number of GFP and RFP puncta per cell in at least 50 cells per condition.

In Vitro Kinase Assays for Akt and mTOR

These assays directly measure the enzymatic activity of Akt and mTOR in the presence of this compound.

a. Immunoprecipitation of Kinases:

-

Lyse treated or untreated cells as described in the Western Blot protocol.

-

Incubate 200-500 µg of protein lysate with an antibody specific for Akt or mTOR overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 2 hours.

-

Wash the beads three times with lysis buffer and once with kinase assay buffer.

b. Kinase Reaction:

-

Resuspend the beads in kinase assay buffer containing a specific substrate for Akt (e.g., GSK-3 fusion protein) or mTOR (e.g., 4E-BP1) and ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding SDS sample buffer and boiling for 5 minutes.

c. Detection of Phosphorylation:

-

Analyze the reaction products by SDS-PAGE and Western blotting using a phospho-specific antibody against the substrate.

Visualizations of Experimental and Logical Workflows

Experimental Workflow for Autophagy Assessment

References

Repurposed Antimalarial CWHM-1008 Demonstrates Anti-Tumor Activity via Akt/mTOR Pathway Inhibition

A comprehensive analysis of the preclinical findings for researchers, scientists, and drug development professionals.

Central, SC – The novel antimalarial agent, CWHM-1008, is showing significant promise as a potential anti-cancer therapeutic by effectively inducing apoptosis and modulating autophagy in lung adenocarcinoma (LUAD) cells through the inhibition of the critical Akt/mTOR signaling pathway. A key study has elucidated the mechanisms by which this compound exerts its anti-tumor effects, providing a strong rationale for its further development in oncology.[1][2]

This compound, a pyrrolidine carboxamide, has been identified as a potent, orally active compound.[3][4][5] Its repositioning as a potential cancer therapeutic stems from recent investigations into the anti-tumor properties of various antiparasitic agents. This technical guide synthesizes the pivotal findings regarding this compound's impact on the Akt/mTOR signaling cascade, offering a detailed overview of the quantitative data, experimental methodologies, and the underlying molecular interactions.

Quantitative Analysis of this compound's Bioactivity

The anti-proliferative and pro-apoptotic effects of this compound on human LUAD cell lines, H358 and A549, have been quantified through a series of in vitro experiments. The compound was found to significantly inhibit cell proliferation and induce apoptosis in a dose-dependent manner. Furthermore, in vivo studies using a nude mouse xenograft model with A549 cells corroborated these findings, demonstrating significant tumor growth inhibition.

| Cell Line | Treatment | Result |

| H358 | This compound | Significant inhibition of proliferation |

| A549 | This compound | Significant inhibition of proliferation |

| H358 | This compound | Induction of apoptosis |

| A549 | This compound | Induction of apoptosis |

| A549 (in vivo) | This compound | Significant inhibition of tumor growth |

The Akt/mTOR Signaling Pathway: The Core of this compound's Mechanism

The PI3K/Akt/mTOR pathway is a crucial signaling network that governs cell growth, proliferation, and survival, and its dysregulation is a frequent event in many cancers. This compound has been shown to directly target this pathway. The treatment of LUAD cells with this compound led to a marked decrease in the phosphorylation of both Akt and mTOR, key kinases in this cascade. This inhibition disrupts the downstream signaling events that promote cancer cell survival and proliferation.

An interesting dual effect was observed concerning autophagy. While inhibiting the Akt/mTOR axis, this compound was also found to enhance autophagy flux in LUAD cells. However, this autophagy appears to be a protective mechanism for the cancer cells. When autophagy was inhibited using LY294002 or a constitutively active Akt plasmid, the apoptotic effects of this compound were significantly accelerated. This suggests a potential therapeutic strategy of combining this compound with an autophagy inhibitor to enhance its anti-cancer efficacy.

Below is a diagram illustrating the proposed mechanism of action for this compound on the Akt/mTOR signaling pathway.

Caption: this compound inhibits the Akt/mTOR pathway, leading to apoptosis.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, the key experimental methodologies employed in the pivotal study are detailed below.

Cell Culture and Reagents:

-

Human LUAD cell lines H358 and A549 were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

This compound was dissolved in DMSO to create a stock solution.

-

The autophagy inhibitor LY294002 and a constitutively active Akt plasmid (CA-Akt) were used to investigate the role of autophagy.

Cell Proliferation Assay:

-

Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay.

-

Cells were seeded in 96-well plates and treated with varying concentrations of this compound for different time points.

-

The absorbance was measured at a specific wavelength to determine cell viability.

Apoptosis Analysis:

-

Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.

-

Cells were treated with this compound, harvested, and stained with Annexin V-FITC and PI.

-

The percentage of apoptotic cells was determined by analyzing the distribution of cells in the different quadrants of the flow cytometry plot.

Western Blot Analysis:

-

To assess the phosphorylation status of Akt and mTOR, total protein was extracted from treated and untreated cells.

-

Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membranes were incubated with primary antibodies against total and phosphorylated forms of Akt and mTOR, followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Autophagy Flux Assay:

-

Autophagy was monitored by transfecting cells with a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) plasmid.

-

Following treatment with this compound, cells were observed under a fluorescence microscope.

-

The formation of yellow (autophagosomes) and red (autolysosomes) puncta was quantified to assess autophagy flux.

In Vivo Xenograft Model:

-

Nude mice were subcutaneously injected with A549 cells.

-

Once tumors reached a certain volume, mice were randomly assigned to a control group or a this compound treatment group.

-

Tumor growth was monitored regularly, and at the end of the experiment, tumors were excised, weighed, and analyzed.

The following diagram outlines the general workflow of the in vivo xenograft study.

Caption: In vivo xenograft study workflow.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound is a promising candidate for anti-cancer therapy, particularly for lung adenocarcinoma. Its ability to inhibit the pivotal Akt/mTOR signaling pathway provides a clear mechanism for its observed anti-tumor activity. The finding that this compound induces a protective autophagic response opens up new avenues for combination therapies that could enhance its therapeutic efficacy. Further preclinical and clinical investigations are warranted to fully evaluate the potential of this compound as a novel oncology drug.

References

- 1. This compound Induces Apoptosis and Protective Autophagy through the Akt/mTOR Axis in LUAD Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. This compound | Antimalarial Agent | MCE [medchemexpress.cn]

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of CWHM-1008

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties and bioavailability of CWHM-1008, a novel 4-aryl-N-benzylpyrrolidine-3-carboxamide identified as a potent and orally efficacious antimalarial agent. The data and protocols presented herein are derived from the seminal research article by Meyers MJ, et al., published in the Journal of Medicinal Chemistry in 2019.

Introduction

This compound, also designated as (+)-54b, has demonstrated significant in vitro activity against both drug-sensitive (3D7) and drug-resistant (Dd2) strains of Plasmodium falciparum, with EC50 values of 46 nM and 21 nM, respectively[1][2]. A critical aspect of its preclinical development is the characterization of its pharmacokinetic profile to establish its potential as an orally administered therapeutic. This guide summarizes the key pharmacokinetic parameters and the experimental methodologies used in its initial in vivo evaluation in a murine model.

Quantitative Pharmacokinetic Data

The in vivo pharmacokinetic profile of this compound was assessed in mice following oral administration. The key parameters determined in this study are summarized in the table below for clear comparison.

| Parameter | Value | Units |

| Half-Life (t½) | 4.4 | hours |

| Oral Efficacy (ED₉₉) | ~30 | mg/kg/day |

Table 1: Pharmacokinetic Parameters of this compound in Mice[1][2]

Experimental Protocols

The following section details the methodologies employed in the in vivo pharmacokinetic and efficacy studies of this compound as described in the source literature.

Animal Model

The specific strain of mice used for the pharmacokinetic evaluation was not explicitly detailed in the primary publication. However, in vivo efficacy studies, which are closely related, provide context for the animal model used in the research group's antimalarial drug discovery program.

In Vivo Efficacy Study Protocol

The oral efficacy of this compound was evaluated in a mouse model of malaria.

-

Parasite: Plasmodium chabaudi was utilized for the in vivo efficacy assessment.

-

Dosing: The compound was administered orally (p.o.) once daily (q.d.).

-

Outcome Measurement: The study aimed to determine the 99% effective dose (ED₉₉), which was found to be approximately 30 mg/kg/day[1].

Pharmacokinetic Study Protocol

While specific details of the pharmacokinetic study design were not exhaustively described, the determination of the half-life suggests a standard pharmacokinetic study involving serial blood sampling after drug administration.

-

Administration: Based on its characterization as an "orally efficacious" agent, the pharmacokinetic study likely involved oral administration of this compound to mice.

-

Sample Collection: Plasma samples would have been collected at multiple time points following administration.

-

Bioanalysis: The concentration of this compound in the plasma samples would have been determined using a validated bioanalytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is standard in the field for such analyses.

-

Data Analysis: The resulting plasma concentration-time data would have been analyzed using non-compartmental or compartmental pharmacokinetic modeling to calculate parameters such as the half-life.

Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Assessment

The logical flow of a typical in vivo pharmacokinetic study for an oral compound is depicted in the following diagram.

Conclusion

The initial characterization of this compound reveals promising pharmacokinetic properties for an orally administered antimalarial drug, highlighted by a half-life of 4.4 hours in mice and an oral efficacy (ED₉₉) of approximately 30 mg/kg/day. This foundational data supports its further preclinical development. For a complete understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, more detailed studies determining parameters such as absolute bioavailability, clearance, and volume of distribution would be necessary. The experimental protocols outlined in this guide provide a basis for the design of such future investigations.

References

Methodological & Application

Application Note: Protocol for In Vitro Antimalarial Susceptibility Testing of CWHM-1008 against Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The rise of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarial compounds. A crucial step in this process is the in vitro assessment of a compound's efficacy against the parasite's asexual blood stages. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit parasite growth by 50%. This document provides a detailed protocol for determining the IC50 of a novel compound, CWHM-1008, using the widely adopted SYBR® Green I-based fluorescence assay. This method is cost-effective, reliable, and suitable for high-throughput screening.[1]

2. Materials and Reagents

2.1. Equipment

-

Laminar Flow Hood (Class II)

-

CO2 Incubator with gas control (5% CO2, 5% O2, 90% N2) or a candle jar system[2][3]

-

Centrifuge (refrigerated)

-

Fluorescence Plate Reader (excitation: 485 nm, emission: 530 nm)[4]

-

Microscope with 100x oil immersion objective

-

Water Bath (37°C)

-

Vortex Mixer

-

Multichannel Pipettor and sterile tips

-

-80°C Freezer

2.2. Reagents and Consumables

-

P. falciparum culture (e.g., 3D7, Dd2 strains)

-

Human erythrocytes (O+), washed

-

RPMI 1640 medium with L-glutamine and 25 mM HEPES

-

Albumax I or II (or 10% human serum)

-

Hypoxanthine

-

Gentamicin

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

SYBR® Green I nucleic acid stain (10,000x stock in DMSO)

-

Lysis Buffer (20 mM Tris-HCl, 10 mM EDTA, 0.016% Saponin, 1.6% Triton X-100, pH 7.5)[4]

-

D-Sorbitol

-

Sterile, black, clear-bottom 96-well microtiter plates

-

Sterile culture flasks (25 cm² or 75 cm²)

-

Sterile conical tubes (15 mL and 50 mL)

-

Giemsa stain

3. Experimental Protocols

3.1. P. falciparum Asexual Stage Culture

-

Media Preparation: Prepare complete culture medium (CCM) by supplementing RPMI 1640 with 0.5% Albumax I, 50 mg/L hypoxanthine, and 10 mg/L gentamicin. Warm to 37°C before use.

-

Parasite Maintenance: Culture P. falciparum at 3-5% hematocrit in CCM in a sealed flask gassed with a mixture of 5% CO2, 5% O2, and 90% N2, and incubate at 37°C.

-

Culture Monitoring: Monitor parasitemia daily by preparing a thin blood smear, staining with Giemsa, and examining under a microscope. Sub-culture the parasites every 2-3 days to maintain parasitemia between 1-5%.

3.2. Parasite Synchronization

For accurate drug susceptibility testing, it is crucial to use a synchronized parasite culture, primarily at the ring stage.

-

Sorbitol Lysis: Centrifuge the asynchronous culture at 500 x g for 5 minutes and remove the supernatant.

-

Resuspend the cell pellet in 5 volumes of 5% D-sorbitol solution and incubate for 5-10 minutes at room temperature. This lyses mature parasite stages (trophozoites and schizonts), leaving ring stages intact.

-

Centrifuge at 500 x g for 5 minutes, discard the sorbitol supernatant, and wash the pellet twice with incomplete RPMI 1640.

-

Resuspend the synchronized ring-stage parasites in CCM to continue the culture. For drug assays, a purity of >95% ring stages is desirable.

3.3. This compound Preparation and Plating

-

Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C or -80°C.

-

Serial Dilutions: Perform serial dilutions of the stock solution in CCM to create a range of concentrations for testing. A common approach is to use 2-fold or 3-fold dilutions. Ensure the final DMSO concentration in the assay does not exceed 0.5%, as higher concentrations can be toxic to the parasites.

-

Plate Preparation: Add 100 µL of each drug dilution in duplicate or triplicate to the wells of a 96-well plate. Include wells with standard antimalarials (e.g., chloroquine, artemisinin) as positive controls and drug-free wells (CCM with 0.5% DMSO) as negative controls.

3.4. SYBR® Green I Assay Procedure

-

Inoculum Preparation: Adjust the synchronized ring-stage culture to a final parasitemia of 0.5% and a final hematocrit of 1.5% in CCM.

-

Drug Incubation: Add 100 µL of the parasite inoculum to each well of the pre-dosed 96-well plate. This brings the total volume to 200 µL per well.

-

Incubation: Place the plate in a modular incubation chamber, gas with the appropriate gas mixture, and incubate at 37°C for 72 hours.

-

Cell Lysis: After incubation, add 100 µL of Lysis Buffer containing SYBR® Green I (at a final dilution of 1:5000 or 2x the final concentration recommended by the manufacturer) to each well.

-

Staining: Mix the plate gently and incubate in the dark at room temperature for 1-24 hours to allow the dye to intercalate with parasite DNA.

-

Fluorescence Reading: Measure fluorescence using a plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.

4. Data Analysis and Presentation

-

Calculate Percent Inhibition: Determine the percentage of parasite growth inhibition for each drug concentration using the following formula:

% Inhibition = 100 - [ (RFU_test - RFU_bkg) / (RFU_neg - RFU_bkg) ] * 100

Where:

-

RFU_test is the Relative Fluorescence Unit of the test well.

-

RFU_bkg is the RFU of wells with uninfected erythrocytes (background).

-

RFU_neg is the RFU of the negative control (infected erythrocytes, no drug).

-

-

IC50 Determination: Plot the percent inhibition against the log-transformed drug concentrations. Use a non-linear regression analysis (sigmoidal dose-response, variable slope) to fit the curve and determine the IC50 value.

Data Summary Table

The results should be summarized in a clear, tabular format for easy comparison.

| Compound | P. falciparum Strain | IC50 (nM) [95% CI] | Selectivity Index (SI)* |

| This compound | 3D7 (CQ-Sensitive) | [Insert Value] | [Insert Value] |

| This compound | Dd2 (CQ-Resistant) | [Insert Value] | [Insert Value] |

| Chloroquine | 3D7 (CQ-Sensitive) | 15.5 [12.1 - 19.8] | >6450 |

| Chloroquine | Dd2 (CQ-Resistant) | 210.3 [185.6 - 238.1] | >475 |

| Artemisinin | 3D7 (CQ-Sensitive) | 5.2 [4.1 - 6.6] | >19230 |

| Artemisinin | Dd2 (CQ-Resistant) | 4.8 [3.9 - 5.9] | >20830 |

*Selectivity Index (SI) is calculated as CC50 (cytotoxicity in a human cell line) / IC50. A higher SI is desirable. Cytotoxicity data is not covered in this protocol but is essential for drug development.

5. Visualizations

Experimental Workflow Diagram

Caption: Workflow for the SYBR Green I-based P. falciparum drug susceptibility assay.

Hypothetical Signaling Pathway: Inhibition of Hemoglobin Digestion

Many antimalarial drugs target the parasite's food vacuole, where hemoglobin from the host red blood cell is digested. This diagram illustrates a hypothetical mechanism where this compound inhibits this essential pathway.

Caption: Hypothetical mechanism of this compound inhibiting heme detoxification in P. falciparum.

References

Synthesis of CWHM-1008 for Research Applications: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of CWHM-1008, a potent antimalarial agent. The information is intended for research purposes only and should be handled by qualified professionals in a controlled laboratory environment.

Overview and Chemical Profile

This compound is a quinoline-4-carboxamide derivative with demonstrated efficacy against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. Its chemical structure consists of a quinoline-4-carboxylic acid core coupled with an N-(tert-butyl)-1-(4-(trifluoromethyl)phenyl)methanamine side chain via an amide linkage. Understanding its synthesis is crucial for researchers aiming to explore its mechanism of action, structure-activity relationships, and potential as a therapeutic agent.

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |

| This compound | C22H26F3N3O | 405.46 g/mol | Quinoline-4-carboxamide, Trifluoromethylphenyl group, tert-Butyl group |

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a convergent synthesis strategy. This involves the separate synthesis of two key intermediates: 2-methylquinoline-4-carboxylic acid (A) and N-(tert-butyl)-1-(4-(trifluoromethyl)phenyl)methanamine (B) . These intermediates are then coupled to form the final product, this compound, via an amide bond formation reaction.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use.

Synthesis of Intermediate A: 2-Methylquinoline-4-carboxylic acid

This protocol is based on the Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids.[1][2]

Materials:

-

Isatin

-

Pyruvic acid

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Filter paper and funnel

-

Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

-

To this solution, add isatin and pyruvic acid.

-

Attach a condenser and heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly acidify the mixture with concentrated hydrochloric acid until a precipitate forms.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-methylquinoline-4-carboxylic acid (Intermediate A).

-

Dry the purified product under vacuum.

Synthesis of Intermediate B: N-(tert-butyl)-1-(4-(trifluoromethyl)phenyl)methanamine

This protocol utilizes a reductive amination procedure.

Materials:

-

4-(Trifluoromethyl)benzaldehyde

-

tert-Butylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-